Potassium naphthalate

Description

PEN is a high-performance polyester synthesized from 2,6-naphthalene dicarboxylic acid and ethylene glycol. It exhibits superior thermal stability, mechanical strength, and barrier properties compared to poly(ethylene terephthalate) (PET) due to its rigid naphthalene ring structure . Key properties include:

- Glass transition temperature (Tg): ~120°C

- Melting temperature (Tm): ~265–270°C

- Crystallization rate: Slower than PBN but faster than poly(hexamethylene naphthalate) (PHN) .

Applications span packaging (e.g., beverage bottles, food containers), electronics, and automotive industries due to its resistance to UV radiation and gases .

Properties

CAS No. |

66072-08-0 |

|---|---|

Molecular Formula |

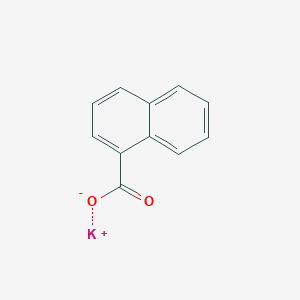

C11H7KO2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

potassium;naphthalene-1-carboxylate |

InChI |

InChI=1S/C11H8O2.K/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+1/p-1 |

InChI Key |

ZVUVJTQITHFYHV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[K+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Reactions

As a potassium carboxylate, potassium naphthalate participates in acid-base equilibria. Its carboxylate groups () react with strong acids to regenerate naphthalene-1,2-dicarboxylic acid:

This reaction is critical for recovering the parent acid in synthetic workflows .

Nucleophilic Acyl Substitution

The carboxylate groups act as nucleophiles in reactions with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form esters:

-

Anhydride Formation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce mixed anhydrides.

Redox Reactions

While this compound itself is not a strong reductant, its naphthalene backbone can undergo redox transformations under specific conditions. For example:

-

Reduction : In the presence of strong reducing agents (e.g., LiAlH), the carboxylate groups may be reduced to alcohols, though this is less common due to the stability of the aromatic system.

-

Oxidation : The naphthalene ring can undergo electrophilic substitution (e.g., nitration or sulfonation), but the electron-withdrawing carboxylate groups deactivate the ring, requiring harsh conditions.

Thermal Decomposition

Heating this compound above 300°C induces decarboxylation, releasing carbon dioxide and forming naphthalene derivatives:

This pathway is relevant in pyrolysis studies and waste treatment.

Coordination Chemistry

This compound acts as a ligand in coordination complexes. The carboxylate groups can bind to metal ions (e.g., transition metals), forming stable chelates. For example:

These complexes are studied for catalytic and material science applications .

Key Data Table

Comparison with Similar Compounds

Comparison with Similar Naphthalate-Based Polymers

Poly(butylene 2,6-naphthalate) (PBN)

- Thermal Properties:

- Blend Behavior with PEN:

- PEN/PBN blends exhibit phase separation except at high PBN concentrations (>80 wt.%), where a single amorphous phase forms .

- PEN inhibits PBN crystallization (reduces PBN's Kmax , a kinetic crystallization parameter), while PBN accelerates PEN crystallization .

- Table 1 summarizes crystallization kinetics in PEN/PBN blends:

| Blend Composition (PEN/PBN) | Kmax (PEN) | Kmax (PBN) | Phase Behavior |

|---|---|---|---|

| 90/10 | High | Low | Phase-separated |

| 50/50 | Moderate | Moderate | Partially miscible |

| 10/90 | Low | High | Single amorphous phase |

Data derived from non-isothermal DSC studies .

Poly(hexamethylene naphthalate) (PHN)

- Tg: ~45°C

- Tm: ~209°C

- Crystallization Rate: Intermediate between PEN and PBN .

- Polymorphism: Exhibits α- and β-crystalline forms, similar to PEN and PBN, influenced by thermal and mechanical stress .

Comparison with PET

- PEN outperforms PET in:

Key Research Findings

Crystallization Kinetics:

Melt Behavior:

Market Trends:

- PEN’s global market is projected to grow due to demand in high-barrier packaging and electronics, though high production costs remain a challenge .

Q & A

What are the recommended methods for synthesizing and characterizing potassium naphthalate in laboratory settings?

Level: Basic

Answer:

Synthesis typically involves reacting naphthalene derivatives with potassium hydroxide or potassium salts under controlled conditions (e.g., reflux in anhydrous solvents like tetrahydrofuran). Characterization requires a combination of spectroscopic techniques:

- FTIR to confirm carboxylate group formation (shift in C=O stretching vibrations).

- NMR (¹H and ¹³C) to verify structural integrity and purity.

- Elemental analysis to validate stoichiometry.

- X-ray diffraction (XRD) for crystalline structure determination .

For reproducibility, document solvent purity, reaction temperatures, and inert atmosphere conditions .

How can researchers assess the stability of this compound under varying environmental conditions?

Level: Advanced

Answer:

Conduct accelerated aging studies by exposing the compound to:

- Thermal stress (TGA/DSC for decomposition profiles).

- Humidity chambers (monitor hygroscopicity via mass changes).

- UV-Vis spectroscopy to track photodegradation.

Use HPLC-MS to identify degradation byproducts and quantify stability thresholds. Statistical models (e.g., Arrhenius plots) can predict shelf-life under standard conditions .

What kinetic models are suitable for studying phase transitions in this compound?

Level: Advanced

Answer:

The Avrami equation is widely used to model nucleation and growth kinetics during phase changes. Key steps:

- Perform isothermal experiments using DSC to track transformed fraction over time.

- Fit data to the equation: , where is the rate constant and reflects dimensionality of growth.

- Validate with in situ XRD to correlate phase evolution with kinetic parameters .

How can computational methods complement experimental studies of this compound’s reactivity?

Level: Advanced

Answer:

- DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.

- Molecular dynamics (MD) simulations to study solvent interactions and diffusion mechanisms.

- Compare computational results with experimental data (e.g., redox potentials from cyclic voltammetry) to refine models .

What methodologies are recommended for cumulative risk assessment of this compound in environmental systems?

Level: Advanced

Answer:

Adopt a tiered approach :

- Tier 1: Literature review of toxicity data (e.g., EC50 for aquatic organisms) and environmental half-lives.

- Tier 2: Experimental bioassays to measure chronic exposure effects (e.g., algal growth inhibition).

- Tier 3: Probabilistic modeling to estimate combined risks from co-occurring contaminants (e.g., phthalates) .

What analytical techniques are most effective for quantifying this compound in complex matrices?

Level: Basic

Answer:

- Ion chromatography for direct quantification of potassium ions.

- LC-MS/MS for trace-level detection in biological/environmental samples (use isotope-labeled internal standards).

- Titration with standardized acids to determine carboxylate content .

How should researchers address contradictions in experimental data across studies on this compound?

Level: Advanced

Answer:

- Perform meta-analysis to identify confounding variables (e.g., purity, solvent polarity).

- Replicate studies under standardized conditions (ISO guidelines).

- Use sensitivity analysis to evaluate the impact of methodological differences (e.g., temperature gradients in DSC) .

What experimental designs are optimal for studying this compound’s environmental degradation pathways?

Level: Advanced

Answer:

- Photocatalytic degradation assays under simulated sunlight (e.g., using TiO₂ catalysts).

- Microcosm experiments to monitor biodegradation in soil/water systems (measure via COD/TOC analysis).

- Isotope tracing (¹⁴C-labeled compounds) to track metabolite formation .

How is this compound utilized in advanced material science applications?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.